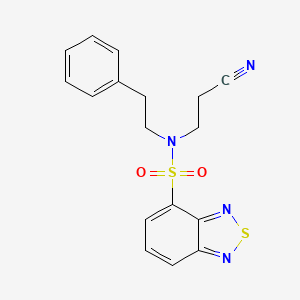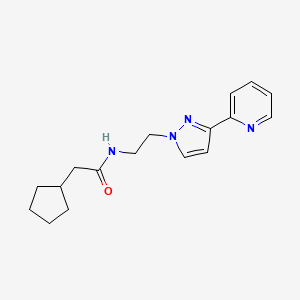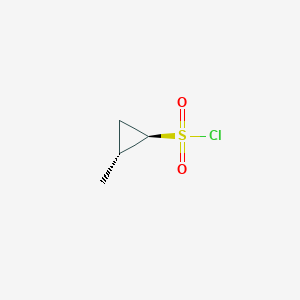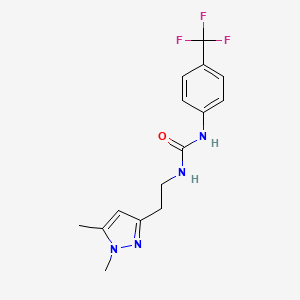![molecular formula C14H22ClN3O2S B2505287 6-chloro-N-[3-(3-methylpiperidin-1-yl)propyl]pyridine-3-sulfonamide CAS No. 1259103-57-5](/img/structure/B2505287.png)
6-chloro-N-[3-(3-methylpiperidin-1-yl)propyl]pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-[3-(3-methylpiperidin-1-yl)propyl]pyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents. This compound features a pyridine ring substituted with a chloro group and a sulfonamide group, which is further connected to a piperidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[3-(3-methylpiperidin-1-yl)propyl]pyridine-3-sulfonamide typically involves the following steps:
Formation of the Pyridine Sulfonamide: The initial step involves the sulfonation of 6-chloropyridine with chlorosulfonic acid to form 6-chloropyridine-3-sulfonyl chloride.
Amine Substitution: The sulfonyl chloride is then reacted with 3-(3-methylpiperidin-1-yl)propylamine under basic conditions to yield the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[3-(3-methylpiperidin-1-yl)propyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the piperidine moiety.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of oxidized piperidine derivatives.
Reduction: Formation of reduced piperidine derivatives.
Hydrolysis: Formation of the corresponding sulfonic acid and amine.
Scientific Research Applications
6-chloro-N-[3-(3-methylpiperidin-1-yl)propyl]pyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for the development of new therapeutic agents, particularly in the treatment of bacterial infections and inflammatory diseases.
Biological Studies: Employed in studies to understand the mechanism of action of sulfonamide-based drugs.
Chemical Biology: Utilized as a probe to study protein-sulfonamide interactions.
Industrial Applications: Used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-chloro-N-[3-(3-methylpiperidin-1-yl)propyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to the disruption of essential biological pathways, resulting in the therapeutic effects observed.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-[3-(2-methylpiperidin-1-yl)propyl]pyridine-3-sulfonamide
- 6-chloro-N-[3-(4-methylpiperidin-1-yl)propyl]pyridine-3-sulfonamide
- 6-chloro-N-[3-(3-ethylpiperidin-1-yl)propyl]pyridine-3-sulfonamide
Uniqueness
6-chloro-N-[3-(3-methylpiperidin-1-yl)propyl]pyridine-3-sulfonamide is unique due to its specific substitution pattern on the piperidine ring, which can influence its biological activity and selectivity. The presence of the 3-methyl group on the piperidine ring can affect the compound’s binding affinity to its molecular targets, potentially leading to improved therapeutic properties compared to its analogs.
Properties
IUPAC Name |
6-chloro-N-[3-(3-methylpiperidin-1-yl)propyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClN3O2S/c1-12-4-2-8-18(11-12)9-3-7-17-21(19,20)13-5-6-14(15)16-10-13/h5-6,10,12,17H,2-4,7-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCUAMQEJDEEHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCCNS(=O)(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2505210.png)


![3-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]benzamide hydrochloride](/img/structure/B2505217.png)


![2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole](/img/structure/B2505220.png)

![N-(2-ethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2505224.png)

![5-(6,7-dimethoxy-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(3,4-dimethoxyphenyl)methyl]pentanamide](/img/structure/B2505226.png)
